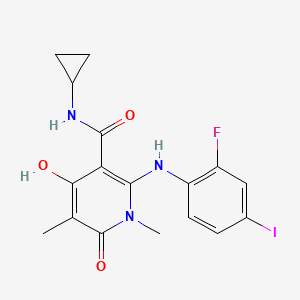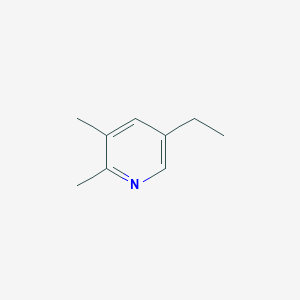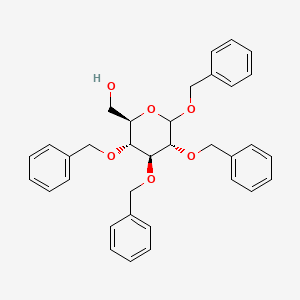
benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of benzyl groups attached to the 2, 3, and 4 positions of the glucopyranoside ring. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as trifluoroacetic acid (TFA) or boron tribromide (BBr3) are used for deprotection.
Major Products: The major products formed from these reactions include deprotected glucopyranosides, oxidized derivatives, and various substituted glucopyranosides .
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzymatic processes.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during chemical transformations. The compound interacts with specific enzymes and molecular targets, facilitating the formation of glycosidic bonds and other carbohydrate-related reactions .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside
- Benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Uniqueness: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a versatile glycosyl donor makes it particularly valuable in carbohydrate chemistry .
Eigenschaften
Molekularformel |
C34H36O6 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 |
InChI-Schlüssel |
HYWPIYGUZWWMDH-BKJHVTENSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


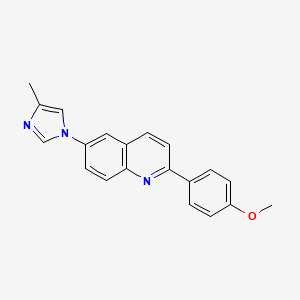
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
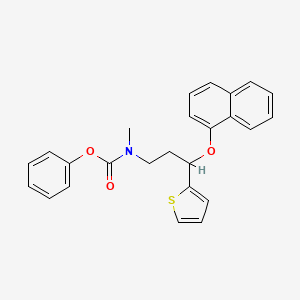
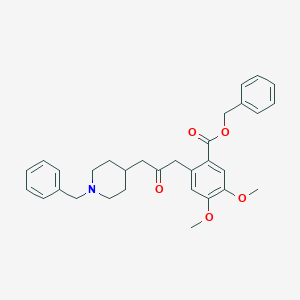

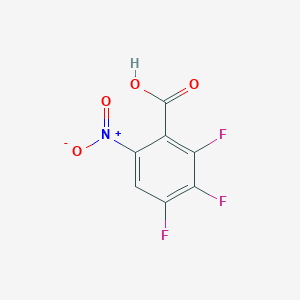
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
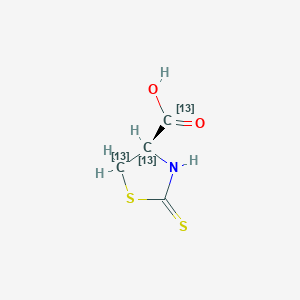
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
